molecular formula C22H20ClFN2O5 B2477155 5-[(2-chloro-6-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898465-52-6

5-[(2-chloro-6-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2477155
CAS No.: 898465-52-6
M. Wt: 446.86
InChI Key: XZORHPBQURSVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(2-chloro-6-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one features a pyran-4-one core substituted with a halogenated aromatic ether and a piperazine moiety linked to a furan-2-carbonyl group.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O5/c23-17-3-1-4-18(24)16(17)13-31-21-14-30-15(11-19(21)27)12-25-6-8-26(9-7-25)22(28)20-5-2-10-29-20/h1-5,10-11,14H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORHPBQURSVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps, including the formation of the pyranone ring, the introduction of the piperazine moiety, and the attachment of the furan ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

5-[(2-chloro-6-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity Synthetic Method
Target Compound Pyran-4-one Furan-piperazine, halogenated aryl ether Kinase inhibition Piperazine coupling
4-Methoxy-6-[(Z)-styryl]-dihydropyran-2-one Dihydropyran-2-one Styryl group Antifungal Cyclization
Compound Pyrimidine Sulfonyl-piperazine Enzyme inhibition Reflux with Et3N
578-74-5 (Flavonoid) Flavone Glycosyl groups Antioxidant Glycosylation

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 2.8 0.15 180–182 (est.)
Compound 3.5 0.08 200–201
Compound 3.2 0.10 N/A

Research Findings

  • Piperazine Role : The furan-2-carbonyl-piperazine group in the target compound likely enhances binding to enzymatic targets (e.g., kinases) compared to sulfonyl-piperazines, as seen in .
  • Halogen Effects : Ortho-chloro/fluoro substitution may improve metabolic stability over para-substituted analogues, aligning with trends in kinase inhibitor design .
  • Synthetic Feasibility : The modular structure allows for easier derivatization compared to fused systems like , enabling rapid SAR studies .

Biological Activity

5-[(2-chloro-6-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities. Characterized by a pyranone core, a piperazine moiety, and a furan ring, this compound's unique structure suggests diverse pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical formula: C22H20ClFN2O5. Its IUPAC name is this compound, indicating the presence of multiple functional groups that may influence its biological activity.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. However, detailed studies are required to elucidate the exact mechanisms involved.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

The specific biological activity of this compound has not been extensively documented in the literature, but it is anticipated based on its structural analogs.

Anticancer Activity

A study focusing on pyranone derivatives revealed that similar compounds exhibited cytotoxic effects against various cancer cell lines. For example, Mannich bases derived from related structures showed enhanced cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency against different cancer types .

CompoundCell LineIC50 (μM)
Mannich Base 1HeLa< 2
Mannich Base 2HepG20.52

Anti-inflammatory Activity

Compounds structurally similar to this compound have been studied for their anti-inflammatory properties. For instance, certain derivatives demonstrated selective COX-II inhibition with IC50 values significantly lower than standard anti-inflammatory drugs .

CompoundCOX-II IC50 (μM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 5-[(2-chloro-6-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one?

  • Methodological Answer : Use a stepwise approach: (i) Synthesize the pyran-4-one core via Claisen-Schmidt condensation. (ii) Introduce the (2-chloro-6-fluorophenyl)methoxy group via nucleophilic substitution. (iii) Functionalize the piperazine moiety using furan-2-carbonyl chloride under inert conditions. Monitor reaction progress via HPLC and optimize solvent systems (e.g., DMF/THF mixtures) to enhance intermediate stability .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Assign peaks for the furan-2-carbonyl group (δ ~7.8 ppm for carbonyl protons) and piperazine methylene protons (δ ~3.5 ppm).
  • X-ray crystallography : Resolve stereochemistry of the pyranone ring and confirm substituent orientation (e.g., compare with structurally analogous piperazine derivatives) .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~500–520 Da range).

Q. What experimental protocols assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; quantify degradation via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for pyranone derivatives).
  • Light sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?

  • Methodological Answer :
  • Substituent variation : Replace the furan-2-carbonyl group with other heterocycles (e.g., thiophene or pyrrole) and evaluate potency shifts in target assays.
  • Piperazine modifications : Introduce alkyl or aryl groups at the piperazine nitrogen to modulate lipophilicity (logP) and membrane permeability.
  • In silico docking : Map binding interactions of analogs with target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite .

Q. How should contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?

  • Methodological Answer :
  • Dose-response profiling : Test across a wide concentration range (nM–μM) to identify off-target effects.
  • Mechanistic studies : Use RNA-seq or phosphoproteomics to distinguish primary targets from secondary pathways.
  • Structural analogs : Compare activity trends with compounds sharing the pyranone core but differing in substituents (e.g., fluorophenyl vs. methoxyphenyl groups) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :
  • Rodent models : Administer via oral gavage (10–50 mg/kg) and measure plasma half-life using LC-MS/MS.
  • Tissue distribution : Quantify compound levels in target organs (e.g., liver, brain) post-sacrifice.
  • PD/PK correlation : Link exposure data (Cₘₐₓ, AUC) to efficacy endpoints (e.g., tumor growth inhibition or cytokine reduction) .

Q. How can metabolic pathways and pharmacokinetic liabilities be mitigated?

  • Methodological Answer :
  • In vitro metabolism : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated oxidation hotspots (e.g., furan ring).
  • Prodrug design : Mask labile groups (e.g., esterify the pyranone carbonyl) to improve oral bioavailability.
  • ADMET profiling : Use Caco-2 assays for permeability and hERG binding assays to assess cardiotoxicity risks .

Q. What strategies validate target engagement in complex biological systems?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates.
  • Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the compound to capture target proteins for mass spec identification.
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cell lines .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS validation : Establish linearity (R² >0.99), precision (CV <15%), and recovery (>80%) in plasma/brain homogenates.
  • Internal standards : Use a deuterated analog (e.g., d₃-pyranone) to correct for matrix effects.
  • Stability testing : Validate freeze-thaw cycles and long-term storage (-80°C) integrity .

Q. What experimental designs address synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combination index (CI) : Use Chou-Talalay analysis to classify synergism (CI <1) across dose ratios.
  • Mechanistic complementarity : Pair with agents targeting upstream/downstream nodes (e.g., kinase inhibitors with PI3K/AKT modulators).
  • In vivo validation : Test combinations in xenograft models with dual endpoint tracking (e.g., tumor volume and biomarker suppression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.